2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFAVXSLCWJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-07-0 | |
| Record name | 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis from Methyl 4-Acetylamino-3-allyl-2-hydroxybenzoate
One documented method involves the following sequence:
Oxidative cleavage and cyclization: Methyl 4-acetylamino-3-allyl-2-hydroxybenzoate is oxidized using osmium tetroxide and sodium periodate to form a mixture containing methyl 4-acetylamino-2,3-dihydro-2-hydroxybenzofuran-7-carboxylate.
Reduction: The mixture is reduced with sodium borohydride to yield methyl 4-acetylamino-2-hydroxy-3-(2-hydroxyethyl)benzoate.
Cyclization via Mitsunobu reaction: Reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) promotes ring closure to form the benzofuran core.
Chlorination: Treatment with N-chlorosuccinimide introduces the chloro substituent at the 5-position, producing methyl 4-acetylamino-5-chloro-2,3-dihydro-benzo[b]furan-7-carboxylate.
Hydrolysis: Alkaline hydrolysis with sodium hydroxide in methanol converts the ester to the free acid, yielding 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
Note: It was found that hydrolysis under these conditions may be incomplete, leaving the amide group intact and thus requiring optimization for full conversion.
Halogenated Ethyl Side Chain Introduction and Subsequent Functionalization
Another approach involves:
Preparation of 2,3-dihydro-5-(2-bromoethyl)benzofuran: This intermediate is synthesized and then added dropwise to a reaction mixture containing (3R)-pyrrolidin-3-ol, a base (e.g., potassium carbonate), and a nitrile solvent (e.g., acetonitrile) with a phase transfer catalyst (e.g., tetra-n-butyl ammonium bromide).
Condensation reaction: The mixture is refluxed for 5-8 hours to effect substitution, carefully controlling addition to avoid exothermicity.
Decarboxylation: The reaction mixture is heated to 140-150°C for 12-18 hours in the presence of anhydrous 2-cyclohexen-1-one and cyclohexanol to promote decarboxylation and formation of the desired benzofuran derivative with the acetic acid side chain.
Hydrolysis: Ester hydrolysis is performed using lithium hydroxide in methanol or ethanol to yield the free acid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Oxidation | Osmium tetroxide, sodium periodate in diethyl ether/water | 20-25°C | 10-12 hours | Forms dihydrobenzofuran intermediates |
| Reduction | Sodium borohydride | 0-25°C | 1 hour | Converts aldehyde to alcohol |
| Mitsunobu Cyclization | DEAD, triphenylphosphine, THF | 20-25°C | 1 hour | Ring closure to benzofuran |
| Chlorination | N-chlorosuccinimide | Room temperature | Variable | Selective chlorination at 5-position |
| Hydrolysis (ester to acid) | NaOH in methanol | Room temperature | Several hours | May require optimization for complete reaction |
| Condensation with base | K2CO3, phase transfer catalyst, nitrile solvent | Reflux (80-85°C) | 5-8 hours | Controlled addition to avoid exotherm |
| Decarboxylation | Anhydrous 2-cyclohexen-1-one, cyclohexanol | 140-150°C | 12-18 hours | High temperature promotes decarboxylation |
| Ester hydrolysis | LiOH in methanol or ethanol | Room temperature | Several hours | Final step to yield free acid |
Summary Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Advantages | Limitations/Notes |
|---|---|---|---|
| Oxidation → Reduction → Mitsunobu → Chlorination → Hydrolysis | Osmium tetroxide, DEAD, N-chlorosuccinimide, NaOH | Well-established sequence, selective chlorination | Hydrolysis may be incomplete, requires optimization |
| Halogenated ethyl side chain condensation → Decarboxylation → Hydrolysis | 2,3-dihydro-5-(2-bromoethyl)benzofuran, K2CO3, LiOH | Controlled reaction conditions, good yields | High temperature decarboxylation step needed |
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following benzofuran derivatives share structural similarities with the target compound, differing primarily in substituents and ring saturation. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of Benzofuran Derivatives
Key Comparisons
Substituent Effects on Physicochemical Properties
- Halogenation (Cl vs. F vs. Br):
- The chloro substituent (5-Cl) in the target compound offers moderate electronegativity and lipophilicity compared to fluoro (5-F, higher electronegativity) and bromo (5-Br, larger atomic radius, increased polarizability). These differences influence solubility, bioavailability, and binding to biological targets .
- Ring Saturation (Dihydro vs. Unsaturated Benzofuran):
Hydrogen Bonding and Crystal Packing The 5-fluoro derivative forms intermolecular O–H⋯O hydrogen bonds, creating centrosymmetric dimers in the solid state.
The 5-bromo analogue is marketed for medicinal use, suggesting scalable synthesis routes .
Pharmacological Implications
- While direct bioactivity data for the target compound are lacking, structurally related benzofurans exhibit broad pharmacological profiles:
Q & A
Q. What are the optimal methods for synthesizing 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid, and how can reaction yields be improved?
The synthesis typically involves hydrolysis of an ester precursor under alkaline conditions. For example, a related benzofuran derivative was synthesized by refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in methanol/water (1:1 v/v) for 5 hours. The product was purified via column chromatography (ethyl acetate), achieving an 82% yield . Key factors for yield optimization include precise control of reaction time, temperature, and stoichiometric ratios of reagents.
Q. How can X-ray crystallography be utilized to confirm the molecular structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction is critical for resolving planar benzofuran cores and hydrogen-bonding networks. In analogous compounds, the benzofuran unit exhibits planarity (mean deviation: 0.005 Å), with carboxyl groups forming intermolecular O–H···O hydrogen bonds (e.g., bond length: 1.84 Å). These interactions create centrosymmetric dimers, which stabilize the crystal lattice . Refinement parameters such as riding models for H atoms (C–H = 0.95–0.98 Å) and isotropic displacement factors (Uiso) should be standardized during analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- NMR : Proton and carbon-13 NMR can confirm the acetic acid moiety (δ ~2.5 ppm for CH2 and ~170 ppm for carbonyl carbon).
- FT-IR : Carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C10H9ClO3: 212.02 g/mol) .
Q. How does the chloro substituent at position 5 influence the compound’s electronic properties and reactivity?
The electron-withdrawing chloro group increases electrophilicity at the benzofuran core, enhancing reactivity in nucleophilic substitution or coupling reactions. Computational studies (e.g., DFT) can quantify this effect by analyzing partial charges and frontier molecular orbitals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzofuran derivatives?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or substituent effects. Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the chloro group with fluoro or methylsulfanyl moieties alters antimicrobial potency by modulating lipophilicity and target binding . Meta-analyses of published IC50 values and standardized bioassays are recommended .
Q. What strategies mitigate challenges in multi-step synthesis, such as low regioselectivity or byproduct formation?
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization.
- Catalytic Systems : Palladium catalysts improve regioselectivity in cross-coupling steps.
- Chromatographic Monitoring : TLC or HPLC tracking identifies byproducts early, enabling protocol adjustments .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations reveal binding affinities and conformational stability. For instance, benzofuran derivatives with acetic acid side chains show preferential binding to cyclooxygenase-2 (COX-2) via hydrogen bonds with Arg120 and Tyr355 .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal decomposition profiles.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics under controlled illumination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
